molecular formula C13H19NO4 B11156105 2,6-dimethoxy-N-(3-methoxypropyl)benzamide

2,6-dimethoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B11156105
M. Wt: 253.29 g/mol
InChI Key: RNFZKKGDGFVROT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3-methoxypropyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dimethoxy-N-(3-methoxypropyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-N-(3-methoxypropyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the methoxypropyl group. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

2,6-dimethoxy-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C13H19NO4/c1-16-9-5-8-14-13(15)12-10(17-2)6-4-7-11(12)18-3/h4,6-7H,5,8-9H2,1-3H3,(H,14,15)

InChI Key

RNFZKKGDGFVROT-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

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